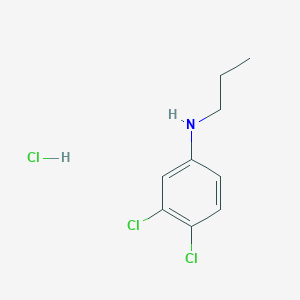
3,4-dichloro-N-propylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-propylaniline hydrochloride: is an organic compound with the molecular formula C9H11Cl2N.HCl . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 4 positions, and a propyl group is attached to the nitrogen atom. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-propylaniline hydrochloride can be achieved through a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups.
Chlorination: The amine groups are chlorinated to form 3,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and reduction steps.
Catalysts: to enhance reaction rates and selectivity.
Purification steps: such as recrystallization or distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 3,4-dichloro-N-propylaniline hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in coordination chemistry: Acts as a ligand to form complexes with transition metals.
Biology and Medicine:
Pharmaceutical research: Investigated for potential pharmacological properties and as a precursor for drug synthesis.
Industry:
Dye and pigment production: Used in the synthesis of dyes and pigments due to its aromatic structure and substituents.
作用机制
The mechanism of action of 3,4-dichloro-N-propylaniline hydrochloride depends on its application:
As a ligand: It coordinates with metal ions through the nitrogen atom, forming stable complexes.
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
3,4-dichloroaniline: Lacks the propyl group, making it less hydrophobic.
N-propylaniline: Lacks the chlorine substituents, affecting its reactivity and solubility.
Uniqueness:
3,4-dichloro-N-propylaniline hydrochloride: combines the properties of both 3,4-dichloroaniline and N-propylaniline, offering unique reactivity and solubility characteristics that make it valuable in various applications.
属性
IUPAC Name |
3,4-dichloro-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBODGOXRSIOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
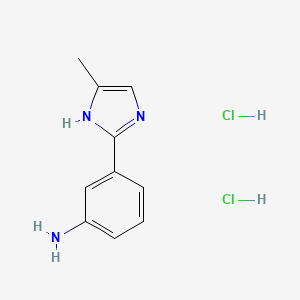
![ethyl 4-[4-({6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2908334.png)
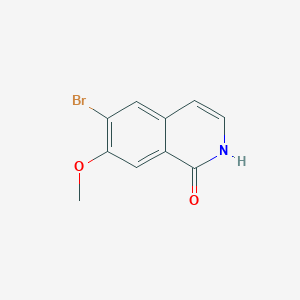
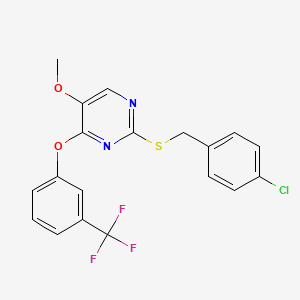
![3-bromo-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2908341.png)
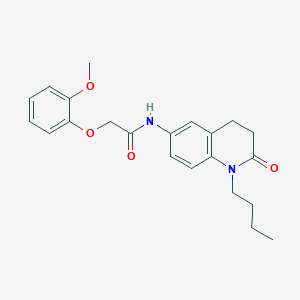
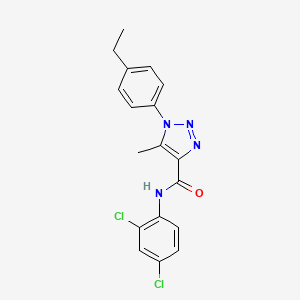
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2908346.png)

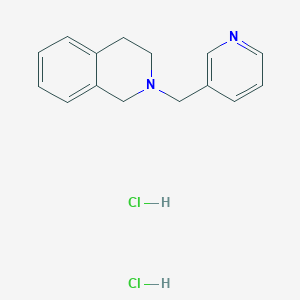
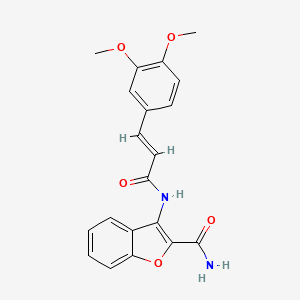
![benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2908351.png)
![N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2908352.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)
